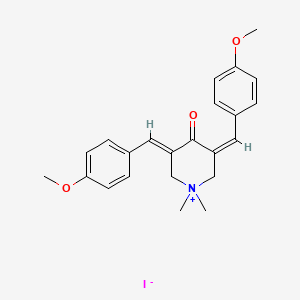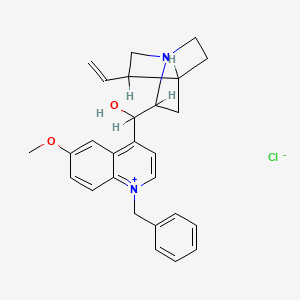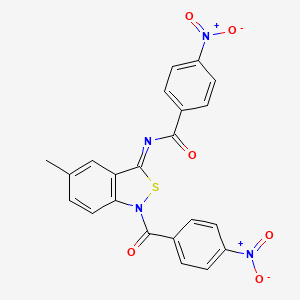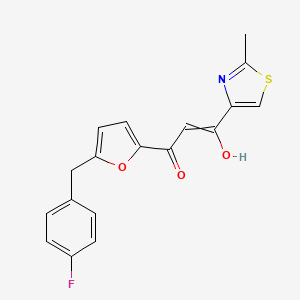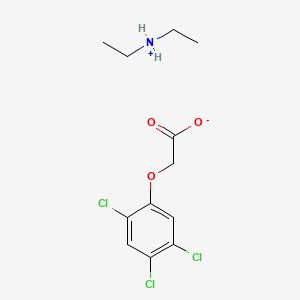
Diethylammonium (2,4,5-trichlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylammonium (2,4,5-trichlorophenoxy)acetate is a chemical compound with the molecular formula C12H16Cl3NO3. It is known for its applications in various fields, including agriculture and scientific research. The compound is derived from 2,4,5-trichlorophenoxyacetic acid, which is a type of chlorophenoxyacetic acid.
準備方法
Synthetic Routes and Reaction Conditions
Diethylammonium (2,4,5-trichlorophenoxy)acetate can be synthesized through the reaction of 2,4,5-trichlorophenoxyacetic acid with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Diethylammonium (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenoxyacetates.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyacetates .
科学的研究の応用
Diethylammonium (2,4,5-trichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on plant growth and development, particularly as a synthetic auxin.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
作用機序
The mechanism of action of diethylammonium (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts on auxin receptors in plants, mimicking the natural plant hormone auxin.
Pathways Involved: It influences various signaling pathways related to cell elongation, division, and differentiation, leading to altered plant growth and development.
類似化合物との比較
Similar Compounds
(2,4,5-trichlorophenoxy)acetic acid: The parent compound from which diethylammonium (2,4,5-trichlorophenoxy)acetate is derived.
Dimethylammonium (2,4,5-trichlorophenoxy)acetate: A similar compound with dimethylamine instead of diethylamine.
Triethylammonium (2,4,5-trichlorophenoxy)acetate: Another related compound with triethylamine.
Uniqueness
This compound is unique due to its specific interaction with auxin receptors and its effectiveness as a synthetic auxin. Its chemical structure allows for specific binding and activity, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
23819-11-6 |
|---|---|
分子式 |
C12H16Cl3NO3 |
分子量 |
328.6 g/mol |
IUPAC名 |
diethylazanium;2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C8H5Cl3O3.C4H11N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-5-4-2/h1-2H,3H2,(H,12,13);5H,3-4H2,1-2H3 |
InChIキー |
CFIABBBIDUBPQY-UHFFFAOYSA-N |
正規SMILES |
CC[NH2+]CC.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


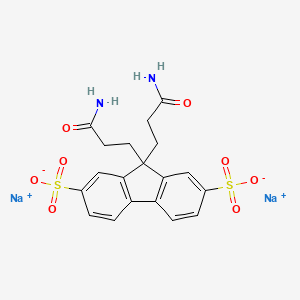
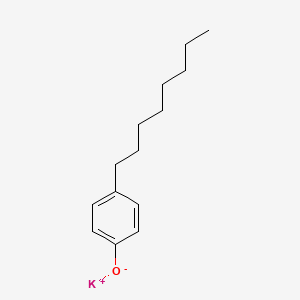
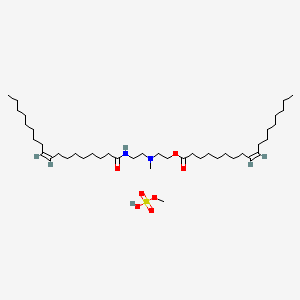
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
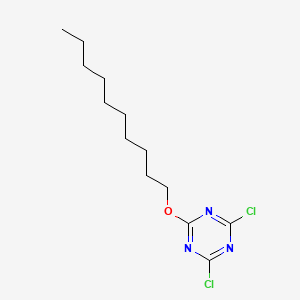
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)

